

"trans-2-Pentenoic acid" spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *trans-2-Pentenoic acid*

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A Comprehensive Technical Guide to the Spectroscopic Data of **trans-2-Pentenoic Acid**

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of a molecule is fundamental. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **trans-2-Pentenoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy identifies the hydrogen atoms in a molecule. The ¹H NMR spectrum of **trans-2-pentenoic acid** was recorded in deuterated chloroform (CDCl₃) on a 90 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

A representative ^1H NMR spectrum is available on ChemicalBook.[1]

^{13}C NMR Spectroscopy Data

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ^{13}C NMR spectrum of **trans-2-pentenoic acid** was also recorded in CDCl_3 .

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

A representative ^{13}C NMR spectrum can be found on ChemicalBook.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid carboxylic acid like **trans-2-pentenoic acid** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **trans-2-pentenoic acid** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution.
 - Tune the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using appropriate parameters, including pulse width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.

- For ^{13}C NMR, a larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Reference the spectrum to the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopy Data

The Fourier-Transform Infrared (FT-IR) spectrum of **trans-2-pentenoic acid** has been analyzed both experimentally in its liquid form and theoretically.[3] The table below summarizes the key experimental vibrational frequencies and their assignments.[3]

Wavenumber (cm^{-1})	Assignment
~3000 (broad)	O-H stretch (carboxylic acid dimer)
~2970	C-H stretch (aliphatic)
~1710	C=O stretch (carboxylic acid dimer)
~1650	C=C stretch
~1420	O-H bend
~1300	C-O stretch
~980	=C-H bend (trans)

A representative IR spectrum is available on ChemicalBook.[\[1\]](#)

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **trans-2-pentenoic acid**, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is commonly used:

- **Instrument Preparation:** Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.
- **Sample Application:** Place a small drop of **trans-2-pentenoic acid** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
- **Data Processing:** The resulting interferogram is converted into a spectrum via a Fourier transform. The background spectrum is automatically subtracted to yield the final IR spectrum of the sample.
- **Cleaning:** After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of **trans-2-pentenoic acid** shows a molecular ion peak and several fragment ions. While a detailed table of all fragments and their relative abundances is not readily available in the provided search results, the NIST WebBook and PubChem provide

access to the mass spectrum.[4][5][6][7][8] For short-chain carboxylic acids, common fragmentations include the loss of OH (M-17) and COOH (M-45).[9]

m/z	Assignment
100	Molecular Ion [M] ⁺
83	[M - OH] ⁺
55	[M - COOH] ⁺

Experimental Protocol for Mass Spectrometry

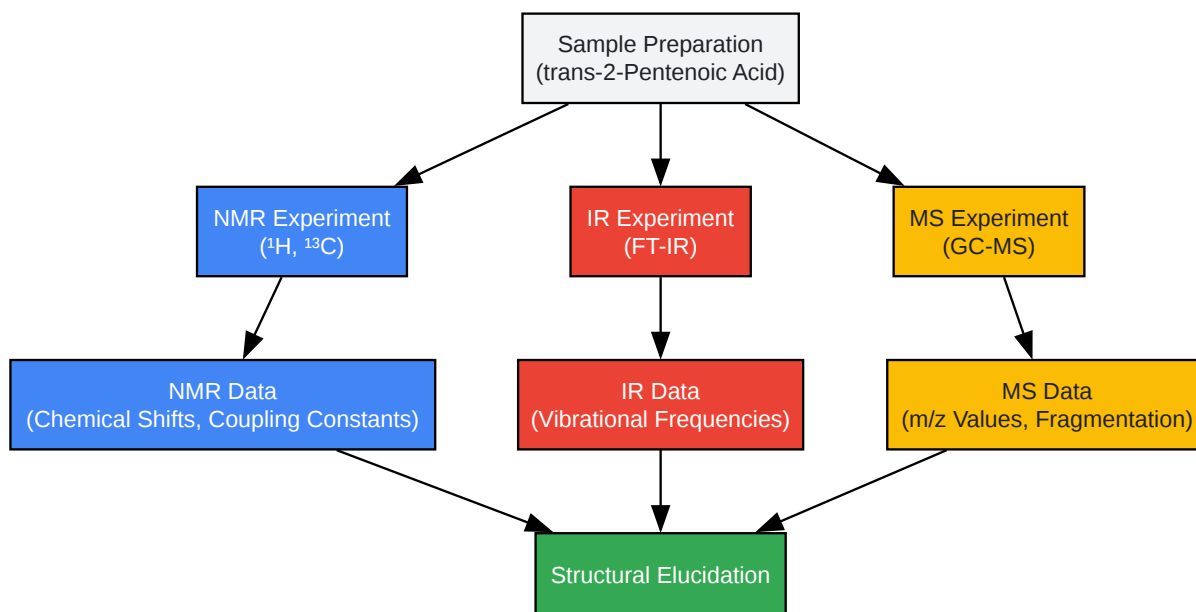
A typical protocol for analyzing a liquid organic acid using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- Sample Preparation: Prepare a dilute solution of **trans-2-pentenoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the low ppm (µg/mL) range.
- GC-MS System Setup:
 - Gas Chromatograph (GC):
 - Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - Column: Use a capillary column with a suitable stationary phase for separating organic acids (e.g., a polar phase).
 - Oven: Program the temperature to start at a low value, then ramp up to a higher temperature to ensure separation of the analyte from the solvent and any impurities.
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
 - Mass Spectrometer (MS):

- Ionization Source: Electron Ionization (EI) is commonly used for GC-MS. Set the electron energy to a standard value, typically 70 eV.
- Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 30-200).
- Detector: Ensure the detector is turned on and properly calibrated.
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC. The GC will separate the components of the sample, and as **trans-2-pentenoic acid** elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.
- Data Analysis: The resulting data is a total ion chromatogram (TIC), which shows the intensity of ions over time. The mass spectrum for the peak corresponding to **trans-2-pentenoic acid** can be extracted and analyzed to identify the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **trans-2-pentenoic acid**.



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Caption: General workflow for spectroscopic analysis.

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